molecular formula C10H22OSi B14253774 3-(Trimethylsilyl)hept-2-en-4-ol CAS No. 391874-35-4

3-(Trimethylsilyl)hept-2-en-4-ol

Cat. No.: B14253774
CAS No.: 391874-35-4
M. Wt: 186.37 g/mol
InChI Key: KJBHMOHFPVDBLH-UHFFFAOYSA-N
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Description

3-(Trimethylsilyl)hept-2-en-4-ol is an organic compound characterized by the presence of a trimethylsilyl group attached to a hept-2-en-4-ol backbone. This compound is notable for its unique structural features, which include a silicon atom bonded to three methyl groups and an enol functional group. The presence of the trimethylsilyl group imparts distinct chemical properties, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trimethylsilyl)hept-2-en-4-ol typically involves the use of 3-trimethylsilylallyl alcohol as a starting material. One common synthetic route includes the reaction of 3-trimethylsilylallyl alcohol with appropriate reagents under controlled conditions to yield the desired product. For instance, the preparation of similar compounds has been achieved using reagents such as trimethylsilyl chloride and bis(trimethylsilyl)acetamide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(Trimethylsilyl)hept-2-en-4-ol undergoes various chemical reactions, including:

    Oxidation: The enol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the enol group to an alcohol.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions may involve reagents like trimethylsilyl chloride .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the enol group can yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

3-(Trimethylsilyl)hept-2-en-4-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Trimethylsilyl)hept-2-en-4-ol involves its interaction with molecular targets through the trimethylsilyl group and the enol functional group. The trimethylsilyl group can act as a protecting group, temporarily shielding reactive sites during chemical reactions. Additionally, the enol group can participate in various chemical transformations, contributing to the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

    3-(Trimethylsilyl)allyl alcohol: A precursor in the synthesis of 3-(Trimethylsilyl)hept-2-en-4-ol.

    Trimethylsilyl chloride: A reagent used in the substitution reactions involving trimethylsilyl groups.

    Bis(trimethylsilyl)acetamide: Another reagent used for introducing trimethylsilyl groups.

Uniqueness

This compound is unique due to its combination of a trimethylsilyl group and an enol functional group. This combination imparts distinct chemical properties, making it valuable in various applications, particularly in organic synthesis and analytical chemistry .

Properties

CAS No.

391874-35-4

Molecular Formula

C10H22OSi

Molecular Weight

186.37 g/mol

IUPAC Name

3-trimethylsilylhept-2-en-4-ol

InChI

InChI=1S/C10H22OSi/c1-6-8-9(11)10(7-2)12(3,4)5/h7,9,11H,6,8H2,1-5H3

InChI Key

KJBHMOHFPVDBLH-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=CC)[Si](C)(C)C)O

Origin of Product

United States

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